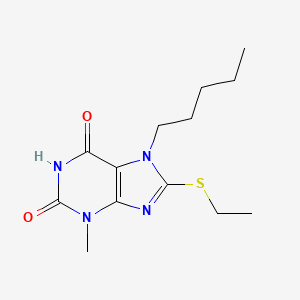

8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione

Description

Properties

IUPAC Name |

8-ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-4-6-7-8-17-9-10(14-13(17)20-5-2)16(3)12(19)15-11(9)18/h4-8H2,1-3H3,(H,15,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOMQVNRALMMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethylsulfanyl and pentyl groups under controlled conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the purine ring, followed by the addition of alkyl halides to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under hydrogenation conditions to remove the ethylsulfanyl group.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: De-ethylsulfanylated purine derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs of Purine-2,6-dione Derivatives

The following table summarizes key structural analogs and their substituent variations:

Key Differences and Implications

Substituent Reactivity and Stability

- Thioether vs. Thiol Groups: The ethylsulfanyl group (thioether) in the target compound is less reactive than the mercapto (thiol) group in analogs like 11d .

- Hydrophobicity : The pentyl and decylsulfanyl chains in 8-(decylsulfanyl)-7-isopentyl-3-methylpurine-2,6-dione introduce extreme hydrophobicity, which may limit aqueous solubility compared to the target compound’s shorter ethylsulfanyl group.

Pharmacological Potential

- Receptor Binding : Analogs with piperazinyl or phenethyl groups (e.g., 8-alkoxy-7-(4-phenylpiperazinyl)purine-2,6-diones ) demonstrate 5-HT1A receptor antagonism . The target compound’s phenethyl-like substituent (if present) could similarly modulate receptor interactions.

- Purine-2,6-diones with sulfur substituents may warrant similar evaluation.

Solubility and ADMET Properties

- Hydroxyethyl vs. Alkyl Chains : Etophylline’s hydroxyethyl group enhances water solubility, contrasting with the target compound’s hydrophobic pentyl chain. This suggests the latter may exhibit slower absorption but longer half-life.

- Thioether vs. Oxygenated Groups : The dihydroxypropylsulfanyl group in 8-(2,3-dihydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione improves solubility via hydrogen bonding, whereas ethylsulfanyl relies on moderate lipophilicity.

Biological Activity

8-Ethylsulfanyl-3-methyl-7-pentylpurine-2,6-dione, a purine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H18N4O2S

- CAS Number : 327169-65-3

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Research indicates that this compound may act as an inhibitor or modulator of certain metabolic pathways, particularly those involved in nucleic acid synthesis and cellular signaling.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. It appears to activate caspase pathways and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 25 | Apoptosis induction |

| MCF-7 (Breast) | 30 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of proliferation |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against E. coli showed significant inhibition at concentrations above 50 µg/mL. The results suggest potential use in treating bacterial infections resistant to conventional antibiotics.

- Case Study on Cancer Treatment : Research involving the treatment of MCF-7 cells with varying concentrations of the compound indicated a dose-dependent response in reducing cell viability, supporting its role as a candidate for further development in cancer therapeutics.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that while the compound shows promising biological activity, it also exhibits cytotoxic effects at high concentrations. Further studies are required to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.